3,3-Bis(thiophen-2-yl)prop-2-enenitrile
CAS No.: 1794736-62-1
Cat. No.: VC6033102
Molecular Formula: C11H7NS2
Molecular Weight: 217.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1794736-62-1 |
---|---|
Molecular Formula | C11H7NS2 |
Molecular Weight | 217.3 |
IUPAC Name | 3,3-dithiophen-2-ylprop-2-enenitrile |
Standard InChI | InChI=1S/C11H7NS2/c12-6-5-9(10-3-1-7-13-10)11-4-2-8-14-11/h1-5,7-8H |
Standard InChI Key | LSOOMEMFKODUCU-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C(=CC#N)C2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3,3-Bis(thiophen-2-yl)prop-2-enenitrile (CAS No. 1794736-62-1) is a nitrile derivative featuring two thiophen-2-yl groups symmetrically attached to a prop-2-enenitrile backbone . The IUPAC name reflects its substitution pattern, with the nitrile group (-CN) at the terminal position and thiophene rings at both carbons of the propenenitrile chain. The molecular structure is represented as follows:
This conjugated system enables delocalization of π-electrons across the thiophene rings and nitrile group, a feature critical to its reactivity and electronic properties .
Table 1: Fundamental Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 217.3 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
Synthetic Methodologies
Microwave-Assisted Knoevenagel Condensation
The most efficient synthesis of 3,3-bis(heteroaryl)prop-2-enenitriles involves a microwave-assisted Knoevenagel condensation between thiophene-2-carbaldehyde and active methylene nitriles . This solvent-free protocol achieves reaction completion within 10–15 seconds, yielding products in 80–90% purity. The general reaction mechanism proceeds as follows:
Key advantages of this method include:
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Rapid kinetics: Microwave irradiation accelerates reaction rates by enhancing molecular collisions .
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High atom economy: Minimal byproduct formation due to the elimination of water as the sole byproduct .
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Scalability: Demonstrated efficacy in gram-scale syntheses without compromising yield .
Table 2: Optimization Parameters for Microwave Synthesis
Parameter | Optimal Condition |
---|---|
Power | 500 W |
Time | 10–15 seconds |
Solvent | Solvent-free |
Catalyst | Not required |
Yield | 80–90% |
Alternative Routes and Challenges
Early attempts to synthesize related thienopyrimidinones via condensation with benzylamines faced challenges, including low reactivity and side-product formation . For instance, the reaction of 6-(3-methoxyphenyl)-4H-thieno[3,2-d] oxazin-4-one with 3-methoxybenzylamine failed to produce the desired quinazolinone derivative , underscoring the sensitivity of heterocyclic systems to steric and electronic factors.
Physicochemical Characterization
Spectroscopic Analysis
Structural elucidation of 3,3-bis(thiophen-2-yl)prop-2-enenitrile relies on advanced spectroscopic techniques:
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Infrared (IR) Spectroscopy: A sharp absorption band at 2205 cm confirms the presence of the nitrile group . Thiophene ring vibrations appear at 1486 cm (C=C stretching) and 808 cm (C–S bending) .
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): The molecular ion peak at m/z 217.3 ([M]) aligns with the theoretical molecular weight .
Thermal Stability and Phase Behavior
While specific thermal data (e.g., melting point) remain unreported, analogous prop-2-enenitrile derivatives exhibit stability up to 200°C under inert atmospheres . Decomposition pathways typically involve retro-Knoevenagel reactions, releasing hydrogen cyanide and thiophene fragments .
Compound | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
---|---|---|---|
3,3-Bis(thiophen-2-yl)prop-2-enenitrile | 3.125 | Pyrazinamide | 3.125 |
Streptomycin | 6.25 | Streptomycin | 6.25 |
Ciprofloxacin | 3.125 | Ciprofloxacin | 3.125 |
Material Science Applications
The conjugated thiophene-nitrile framework suggests utility in organic electronics, particularly as:
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Nonlinear Optical (NLO) Materials: The π-conjugated system enhances hyperpolarizability, making it suitable for frequency doubling devices .
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Organic Field-Effect Transistors (OFETs): Thiophene derivatives are known for high charge-carrier mobility, a trait exploitable in thin-film transistors .
Recent Advances and Future Directions
Green Chemistry Innovations
Recent efforts focus on replacing traditional solvents with ionic liquids or mechanochemical approaches to improve sustainability . For example, ball-milling techniques reduce energy consumption by 40% compared to microwave synthesis .
Targeted Drug Delivery Systems
Functionalization of the nitrile group with biocompatible polymers (e.g., polyethylene glycol) enhances aqueous solubility and enables controlled release in antitubercular therapies . Preliminary in vivo studies show a 50% reduction in bacterial load in murine models .
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